molecular formula C48H44Ge4O2 B1172655 VanadylSulphate CAS No. 12439-96-4

VanadylSulphate

Cat. No.: B1172655
CAS No.: 12439-96-4
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Description

Historical Trajectories of Vanadium Compound Research in Biological Systems

The investigation into the biological activity of vanadium compounds has a history spanning over a century. Early in the 20th century, vanadium preparations were explored for treating various conditions, including anaemia, tuberculosis, chronic rheumatism, and diabetes mellitus. e-bookshelf.de A blend of vanadium salts and sodium chlorate, known as "Vanadin," was even marketed as a treatment for syphilis. e-bookshelf.de The biological importance of vanadium was firmly established in 1911 with the report on investigations into the blood of ascidians (sea squirts), which were found to accumulate high concentrations of vanadium. e-bookshelf.deresearchgate.net

Research interest in vanadium chemistry and biochemistry significantly increased from the 1980s onwards. researchgate.net This surge was largely driven by the growing understanding of the bioinorganic implications stemming from the similarities between phosphate (B84403) and vanadate(V), as well as the discovery of vanadium-dependent enzymes like haloperoxidases in marine algae and nitrogenases in bacteria. researchgate.netrsc.orgacs.orgbrandeis.edu The vanadate (B1173111) anion's resemblance to phosphate has made it a valuable tool for probing enzymes involved in cell signaling, such as phosphatases and kinases. rsc.org

Academic Significance of Vanadyl Sulphate in Bioinorganic Chemistry

Vanadyl sulphate holds considerable academic significance in bioinorganic chemistry due to the unique properties of the vanadyl ion (VO²⁺). This ion is remarkably stable and serves as a key species in understanding vanadium's interactions within biological environments. ebi.ac.uk The chemistry of vanadium is complex, exhibiting various oxidation states ranging from -1 to +5, with +4 and +5 being the most common in biological systems. researchgate.net Vanadyl sulphate contains vanadium in the +4 oxidation state.

The structural and electronic similarities between vanadate and phosphate are central to the bioinorganic chemistry of vanadium. acs.orgnih.gov This analogy allows vanadium compounds, including vanadyl sulphate, to interact with and modulate the activity of enzymes that typically bind phosphate. rsc.orgacs.org This interaction is particularly relevant to understanding potential insulin-mimetic effects, as vanadate can interfere with phosphate-dependent signaling pathways involved in glucose metabolism. mdpi.comrsc.orgebi.ac.uknih.gov

Research has explored the ability of vanadyl compounds to stimulate glucose uptake and metabolism in various tissues, such as skeletal muscle, liver, and adipose tissue. mdpi.comnih.gov This is thought to involve mechanisms like the inhibition of protein phosphotyrosine phosphatase 1B (PTP-1B), an enzyme that dephosphorylates the insulin (B600854) receptor, and the activation of PKB/Akt kinase, which promotes glucose uptake via GLUT4 transporters. ebi.ac.uknih.gov

Methodological Paradigms in Vanadyl Sulphate Research

Research into vanadyl sulphate and its biological effects employs a variety of methodological approaches. In vitro studies are commonly used to investigate the direct interactions of vanadyl sulphate with enzymes, proteins, and cellular pathways. These studies often involve techniques to measure enzyme activity, protein phosphorylation, and glucose transport in isolated cells or tissue samples. mdpi.comebi.ac.uknih.govdovepress.com

In vivo studies, typically using animal models, are crucial for evaluating the systemic effects of vanadyl sulphate. These studies often involve administering vanadyl sulphate to animals and monitoring various physiological and biochemical parameters, such as blood glucose levels, insulin secretion, and the metabolic profile of different tissues. nih.govdovepress.comscielo.brscielo.brelsevier.es

Analytical techniques play a vital role in characterizing vanadyl sulphate and its species in biological matrices. Techniques like Electron Paramagnetic Resonance (EPR) are particularly useful for studying V(IV) compounds like vanadyl sulphate. nih.gov Nuclear Magnetic Resonance (NMR) is employed for V(V) compounds. nih.gov Other methods include UV/Visible molecular absorption, circular dichroism, and potentiometric techniques. nih.gov Solvent extraction is also used in the preparation and purification of vanadyl sulphate for research purposes. mdpi.com

Detailed research findings often involve quantitative measurements of biological markers. For instance, studies in diabetic rat models have measured parameters such as blood glucose, insulin, creatinine, and liver enzyme activities (like GPT) to assess the effects of vanadyl sulphate treatment. dovepress.comscielo.br Glycogen (B147801) content in muscles has also been measured to evaluate metabolic changes induced by vanadyl sulphate. scielo.br

Table 1 provides an example of how data from in vivo studies on the effects of vanadyl sulphate on metabolic parameters in diabetic rats might be presented.

GroupBlood Glucose (mg/dL)Insulin (µU/mL)Creatinine (mg/dL)GPT (U/L)
Non-treated Diabetic RatsIncreasedIncreasedIncreasedIncreased
Vanadyl Sulphate TreatedDecreasedDecreasedDecreasedVaried

Another area of investigation involves studying the interaction of vanadyl species with proteins in the bloodstream, such as transferrin and albumin, using techniques like equilibrium dialysis and spectroscopic methods. nih.gov

The preparation of vanadyl sulphate for research can involve dissolving vanadium pentoxide in sulfuric acid and subsequent reduction, or utilizing existing vanadyl sulphate sources. mdpi.comresearchgate.net The purity of vanadyl sulphate is critical for research, and methods like solvent extraction are used to minimize impurities like iron and aluminum. mdpi.com

Table 2 shows typical properties of vanadyl sulphate.

PropertyValue/DescriptionSource
AppearanceBlue crystalline solid nih.govereztech.com
SolubilityVery soluble in water and acid nih.govamericanelements.com
Melting Point105 °C (decomp.) ereztech.comamericanelements.com
Molecular FormulaVOSO₄ nih.govereztech.com
PubChem CID34007 nih.govamericanelements.comwikidata.org

These diverse methodological approaches contribute to a comprehensive understanding of vanadyl sulphate's chemical behavior and its interactions within biological systems.

Properties

CAS No.

12439-96-4

Molecular Formula

C48H44Ge4O2

Origin of Product

United States

Mechanistic Investigations of Vanadyl Sulphate at the Molecular and Cellular Levels

Cellular Uptake, Transport, and Biotransformation of Vanadyl Species

The journey of vanadium species, including those originating from vanadyl sulphate, within a biological milieu is complex, involving changes in oxidation state and coordination environment, interactions with transport systems, and specific intracellular localization.

Vanadium Speciation and Redox Interconversion in Biological Milieus

Vanadium exists in several oxidation states, primarily +III, +IV, and +V, in biological systems. The speciation of vanadium in solution is complex and highly dependent on factors such as pH, vanadium concentration, redox potential, ionic strength, and the presence of organic matter and biological activity. who.intmdpi.com While vanadyl sulphate contains vanadium in the +IV oxidation state (VO2+), in biological fluids and within cells, it can undergo redox interconversion, particularly to the +V oxidation state, forming vanadate (B1173111) species (e.g., H2VO4-, HVO42-). who.intmdpi.comnih.gov This interconversion is crucial as the biological activity often depends on the specific vanadium species present. In oxidizing environments, V(V) is typically the dominant species, while V(IV) is more stable in moderately reducing conditions. mdpi.com Within tissues, V(III) and V(IV) may predominate due to reducing conditions, whereas V(V) is more prevalent in plasma. who.int At higher concentrations, vanadate can also polymerize into dimeric and trimeric forms, which can influence their interactions with biological systems. who.int

Interaction with Biological Transport Systems (e.g., Transferrin, Albumin)

The transport of vanadium in the blood is significantly influenced by its interaction with high-molecular-mass proteins like transferrin and albumin, as well as low-molecular-mass components such as citrate (B86180), lactate (B86563), oxalate, and amino acids. nih.govacs.orgresearchgate.net Transferrin is considered a stronger binder of the VO2+ ion than albumin in aqueous solutions at physiological ratios. acs.orgfigshare.com Studies using electron paramagnetic resonance (EPR) spectroscopy have indicated that in the presence of both transferrin and albumin, the predominant species is (VO)2hTf (a dinuclear species formed with human serum apo-transferrin), with a smaller amount present as (VO)2dHSA (a dinuclear species formed with human serum albumin). acs.orgfigshare.com Among low-molecular-mass ligands, only lactate and citrate have shown the ability to bind VO2+ in the presence of transferrin or albumin. acs.orgfigshare.com The binding to these serum proteins influences the transport of vanadium towards target cells and its uptake. nih.govresearchgate.netcnr.it

Intracellular Accumulation and Subcellular Distribution

Once inside the cell, vanadium accumulates and is distributed among different subcellular compartments. Studies in bovine kidney cells have shown that vanadium accumulation occurs via a multiphasic process, with an initial peak followed by a slower phase of accumulation. nih.gov This accumulation can be concentration-dependent, leading to a significant increase in cellular vanadium content. nih.gov Subcellular distribution studies have indicated that a large percentage of accumulated vanadium, in some cases up to 90%, is found in the soluble supernatant fraction (cytosol). nih.govacs.org However, vanadium can also accumulate in other organelles. For instance, mitochondria have been suggested as a subcellular target for vanadate. mdpi.com Accumulation of V(V) in the nucleus has also been observed, potentially facilitated by noncovalent bonding to histone proteins. acs.org The intracellular speciation and distribution are dynamic, with vanadate being reduced to vanadyl within the cell, primarily in the cytoplasm. acs.org

Interactions with Key Biomolecules

Vanadium species interact with a variety of biomolecules, modulating their activities and influencing cellular processes.

Modulation of Enzyme Activities

Vanadium compounds can significantly modulate the activity of various enzymes. This modulation can occur through direct interaction with the enzyme or indirectly through effects on signaling pathways. Studies have shown that vanadium can influence the activity of enzymes involved in xenobiotic metabolism, such as cytochrome P-450, cytochrome b5, NADPH cytochrome reductase, and UDP-glucuronyl transferase. nih.gov Cytosolic enzymes like UDP-glucose dehydrogenase and NAD(P)H: quinone oxidoreductase can also be affected by vanadium. nih.gov While some studies suggest that direct inhibition of certain antioxidant enzymes by vanadium may not be the primary mechanism for all its biological effects, vanadate ions have been shown to competitively inhibit enzymes like horseradish peroxidase. nih.gov

A key interaction of vanadium species, particularly vanadate (VO43-), is the inhibition of protein tyrosine phosphatases (PTPs). acs.orgresearchgate.netnih.govnih.govfishersci.atmdpi.comnih.gov Vanadate ions are potent inhibitors of PTPs, acting as competitive inhibitors by mimicking the structure of the phosphate (B84403) anion and binding to the catalytic site of the enzyme. nih.govmdpi.comacs.org This structural similarity allows vanadate to block the PTP catalytic center, leading to reversible inhibition. mdpi.com For example, vanadate has been shown to be a competitive inhibitor for the protein-tyrosine phosphatase PTP1B, with a reported Ki value of 0.38 ± 0.02 μM. nih.govmdpi.com The interaction involves the formation of a covalent linkage with the catalytic cysteine residue in the PTP active site, often adopting a trigonal bipyramidal geometry that resembles the transition state of the dephosphorylation reaction catalyzed by PTPs. acs.org

While vanadate primarily causes reversible inhibition, under certain conditions, it can also lead to irreversible inactivation, particularly in the presence of hydrogen peroxide, which can lead to the formation of pervanadate (B1264367). nih.govmdpi.com Pervanadate inhibits PTPs irreversibly by oxidizing the catalytic cysteine residue. nih.govmdpi.com Vanadium can also indirectly contribute to PTP inhibition through the generation of reactive oxygen species (ROS) via Fenton-like reactions, which can oxidize the catalytic cysteine residues of PTPs. nih.gov The inhibition of PTPs by vanadium compounds is considered a significant mechanism underlying some of their cellular effects, including the modulation of phosphotyrosine signaling pathways. mdpi.comnih.gov

Here is a table summarizing some key interactions and findings:

Interaction/ProcessVanadium Species InvolvedKey FindingsSource(s)
Binding to Transferrin and Albumin in SerumVO2+Transferrin is a stronger binder than albumin; forms dinuclear species. Lactate and citrate can also bind in the presence of these proteins. acs.orgfigshare.comcnr.it
Cellular AccumulationVarious (VIV, VV)Multiphasic uptake process observed. Concentration-dependent accumulation. nih.gov
Subcellular DistributionVarious (VIV, VV)Primarily found in the soluble supernatant (cytosol). Can accumulate in mitochondria and nucleus. nih.govacs.orgmdpi.com
Redox Interconversion in CellsVIV <-> VVVanadate (VV) is reduced to vanadyl (VIV) intracellularly, mainly in the cytoplasm. acs.org
Inhibition of Protein Tyrosine Phosphatases (PTPs)Vanadate (VV)Competitive inhibitor, mimics phosphate, binds to catalytic site cysteine. Can lead to reversible and irreversible inhibition (via pervanadate formation). Ki for PTP1B is ~0.38 μM. nih.govmdpi.comacs.org
Modulation of Other Enzyme ActivitiesVariousAffects enzymes in xenobiotic metabolism and some antioxidant enzymes. nih.govnih.govmdpi.com
Kinases (e.g., PI3K, PKB/Akt, ERK, AMPK)

Vanadyl sulphate has been shown to influence the activity of several kinases involved in crucial cellular processes. Studies have demonstrated that vanadyl sulphate can stimulate the PI3K/Akt signaling pathway. Activation of PI3K and subsequently PKB/Akt is considered a key mechanism underlying some of the insulin-mimetic effects of vanadium compounds. dovepress.comconicet.gov.arnih.govnih.govnih.gov This activation can lead to increased glucose uptake via GLUT4 translocation. nih.govnih.govresearchgate.net

The MAPK/ERK pathway is also modulated by vanadyl sulphate. Research indicates that vanadyl sulphate can stimulate the ras-ERK pathway, and this stimulation may play an essential role in mediating the insulin-mimetic effects. conicet.gov.armdpi.comudel.edu Vanadyl sulphate treatment has been observed to cause an increase in ERK phosphorylation. mdpi.com Furthermore, vanadyl sulphate can prolong the insulin-stimulated activation of ERK 1/2 and PI3-K, which is associated with a more stable interaction between insulin (B600854) receptor substrate-1 (IRS-1) and the p85α subunit of PI3-K. nih.gov

While vanadyl sulphate's effects on PI3K, Akt, and ERK are relatively well-documented, its interaction with AMPK appears less direct or potent compared to other pathways. Some research suggests that vanadium compounds can modulate regulators of lipid metabolism, including the activation of AMPK. jpp.krakow.pljpp.krakow.pl However, one study indicated that vanadyl sulphate treatment stimulated glucose metabolism independently of AMPK activation. uj.edu.pl

Here is a summary of vanadyl sulphate's influence on selected kinases:

KinaseObserved EffectPotential RoleKey References
PI3KActivation; Prolonged insulin-stimulated activationInsulin-mimetic effects, glucose uptake dovepress.comconicet.gov.arnih.govnih.govnih.govnih.govmdpi.com
PKB/AktActivationInsulin-mimetic effects, glucose uptake, cell survival dovepress.comnih.govnih.govnih.govresearchgate.netnih.gov
ERK (ERK1/2)Stimulation of pathway; Increased phosphorylation; Prolonged insulin-stimulated activationInsulin-mimetic effects, cell cycle progression conicet.gov.arnih.govmdpi.comudel.edumdpi.comnih.gov
AMPKModulation/Activation reported in some contextsLipid metabolism regulation jpp.krakow.pljpp.krakow.pl
ATPases and Other Phosphate-Related Enzymes

Vanadium compounds, including vanadyl sulphate, are known to interact with enzymes that contain phosphate groups, often acting as phosphate analogs. researchgate.netjpp.krakow.pl This structural similarity allows them to interfere with the activity of various ATPases and other enzymes involved in phosphate metabolism. researchgate.netjpp.krakow.plrsc.org

Vanadate, a related vanadium species, can inhibit various ATPases with different effectiveness. mdpi.comnih.gov For instance, vanadate can act as a non-competitive inhibitor of K-ATPases. researchgate.netjpp.krakow.pl The inhibition of Na+-K+-ATPases by vanadium compounds may enhance glucose transport and oxidation. researchgate.netjpp.krakow.pl

Vanadium compounds also inhibit several phosphatases, such as alkaline phosphatase, acid phosphatase, and particularly protein tyrosine phosphatases (PTPases). mdpi.comjpp.krakow.plnih.gov The inhibition of PTPases is considered a major mechanism by which vanadium compounds exert their insulin-mimetic effects, as PTPases are involved in dephosphorylating components of the insulin signaling pathway, such as the insulin receptor and IRS-1. nih.govnih.govnih.govmdpi.comnih.govresearchgate.net By inhibiting PTPs, vanadyl sulphate can enhance and prolong the phosphorylation of these proteins, thereby amplifying insulin signaling. nih.govnih.govnih.gov

Oxidoreductases and Peroxidases

Vanadium compounds can influence the activity of oxidoreductases and peroxidases, often related to their ability to participate in redox cycling and generate reactive oxygen species (ROS). nih.govmdpi.com While the search results did not provide extensive details specifically on vanadyl sulphate's direct interaction with peroxidases, vanadium compounds in general can affect enzymes involved in redox pathways. mdpi.commdpi.com The pro-apoptotic effect of vanadyl sulphate on neurons has been observed in a mechanism dependent on ROS production. researchgate.netjpp.krakow.pl Vanadium treatment has also been shown to reduce hepatic superoxide (B77818) dismutase (SOD) activity in some contexts. udel.edu

Interactions with Nucleic Acids and Proteins

Vanadyl sulphate and other vanadium compounds can interact with nucleic acids and proteins. The direct interaction of vanadium complexes with DNA has been observed, sometimes involving intercalation into the DNA double helix structure. mdpi.com Vanadium salts and compounds are also known to interact directly with proteins. mdpi.commdpi.com

Studies using the comet assay have shown that vanadyl sulphate can induce DNA damage, including single- and double-strand breaks, in human lymphocytes and HeLa cells. nih.gov This genotoxic effect might be related to the production of free radicals by vanadyl sulphate. nih.gov

Vanadium's interaction with proteins is significant, particularly its binding to transport proteins in the blood, such as transferrin and albumin. nih.govnih.gov Within cells, vanadium can associate with cytoplasmic proteins. conicet.gov.ar The inhibition of protein tyrosine phosphatases by vanadium compounds involves interaction with the active site, often mimicking the phosphate ion. nih.govresearchgate.netaai.org

Influence on Intracellular Signaling Pathways

Vanadyl sulphate significantly influences several intracellular signaling pathways, contributing to its diverse biological effects, most notably its insulin-mimetic properties.

Insulin Receptor Signaling Cascade Mimicry

A key characteristic of vanadyl sulphate is its ability to mimic or enhance the effects of insulin on intracellular signaling pathways. dovepress.comconicet.gov.arnih.govmdpi.comcdnsciencepub.com This mimicry is largely attributed to its inhibitory effect on protein tyrosine phosphatases (PTPs), which leads to increased tyrosine phosphorylation of insulin receptor substrates (IRS) and the insulin receptor itself. nih.govnih.govnih.govnih.govmdpi.comnih.gov

The enhanced phosphorylation of IRS-1 promotes its interaction with PI3-K, leading to the activation of the PI3K/Akt pathway. nih.govnih.govnih.govnih.gov This cascade is critical for mediating many of the metabolic effects of insulin, such as glucose transport and glycogen (B147801) synthesis. nih.govnih.govresearchgate.netmdpi.com

Vanadyl sulphate treatment has been shown to increase insulin-mediated activation of insulin receptors, IRS-1 protein kinase, and PI3K. nih.govmdpi.commdpi.com While some early studies suggested vanadium's effects might be independent of insulin receptor phosphorylation, later research confirmed that vanadium compounds do trigger insulin signaling involving IRS-1 activation. nih.gov The structural similarity of vanadate (a related form) to phosphate allows it to bind to tyrosine residues of PTP-1B, leading to stable inhibition and sustained phosphorylation of the insulin receptor β-subunit and IRS-1. nih.govmdpi.com

MAPK/ERK Pathway Modulation

Vanadyl sulphate also modulates the MAPK/ERK signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. conicet.gov.armdpi.com

Studies have shown that vanadyl sulphate stimulates the ras-ERK pathway, contributing to its insulin-mimetic effects. conicet.gov.armdpi.comudel.edu Treatment with vanadyl sulphate can increase the levels of phosphorylated ERK. udel.edumdpi.com Furthermore, vanadyl sulphate can prolong the activation of ERK 1/2 induced by insulin. nih.gov This sustained activation is associated with enhanced and extended biological effects attributed to vanadyl sulphate. nih.gov The modulation of the MAPK/ERK pathway by vanadium compounds is also linked to their ability to inhibit PTPs, which regulate the phosphorylation state of components in this cascade. nih.govmdpi.com

Here is a table summarizing the influence of vanadyl sulphate on key signaling pathways:

Signaling PathwayPrimary Mechanism InvolvedDownstream EffectsKey References
Insulin Receptor Signaling CascadePTP inhibition leading to enhanced tyrosine phosphorylation of IR and IRS-1Activation of PI3K/Akt pathway, increased glucose uptake, glycogen synthesis dovepress.comconicet.gov.arnih.govnih.govnih.govresearchgate.netnih.govmdpi.comnih.govmdpi.comcdnsciencepub.com
MAPK/ERK PathwayModulation, potentially via PTP inhibition and PI3K activationIncreased ERK phosphorylation, involvement in insulin-mimetic effects, cell processes conicet.gov.arnih.govmdpi.comudel.edumdpi.comnih.govnih.govmdpi.commdpi.com

NF-κB and JAK/STAT Pathway Involvement

Vanadyl sulphate and other vanadium compounds have been shown to influence the activity of key signaling pathways, including NF-κB and JAK/STAT. Vanadium compounds, at low concentrations (e.g., 30 µM), can activate NF-κB, potentially involving the activation of NIK (NF-κB-inducing kinase), which is responsible for activating IKK (IκB kinase). nih.gov The exact mechanism by which vanadium compounds activate NIK is not fully clear, but it may involve sensitivity to low concentrations of reactive oxygen species (ROS) generated by vanadium. nih.gov At higher concentrations (e.g., 100 µM, specifically for pervanadate), vanadium compounds can activate NF-κB independently of IKK by phosphorylating IκBα at Tyr42, leading to the release of NF-κB while inhibiting IκBα degradation. nih.gov This pathway's dependence on cell type is noted, occurring in T cells due to the expression of specific kinases. nih.gov NF-κB activation can lead to changes in the expression of numerous genes, including those for inflammatory cytokines like TNFα and MIP-2. ptbioch.edu.plbibliotekanauki.pl

Vanadium compounds also impact the JAK/STAT pathway. Studies have indicated that vanadium can activate the JAK/STAT pathway. mdpi.com For instance, exposure to vanadium pentoxide has been shown to increase phosphorylated JAK2 and STAT3, while decreasing the Mpl receptor, suggesting activation of the JAK/STAT pathway. mdpi.com Vanadate/VSVΔ51 has been shown to induce hyperactivation of the epidermal growth factor receptor (EGFR) and downstream pathways, including NF-κB and affecting STAT1/STAT2 ratios. frontiersin.org This can lead to simultaneous downregulation of STAT2 and hyperactivation of STAT1 and NF-κB. frontiersin.org The JAK-STAT pathway is involved in processes such as immunity, cell division, cell death, and tumor formation, transmitting signals from outside the cell to the nucleus to activate gene transcription. wikipedia.org

Other Regulatory Signaling Pathways

Beyond NF-κB and JAK/STAT, vanadyl sulphate affects other signaling pathways. Vanadium compounds can mimic insulin actions through alternative signaling pathways, which involve inhibiting phosphotyrosine phosphatases and interacting with non-insulin receptor tyrosine kinases. elsevier.es Vanadium compounds are known to block protein phosphatase activity, disrupting the balance between cellular protein kinases and protein phosphatases. frontiersin.org The similarity between vanadate and phosphate allows for ease of phosphorylation in many signaling pathways. mdpi.com

Vanadyl sulphate has been shown to stimulate the ras-ERK pathway through the activation of PI3K, suggesting that the stimulation of the PI3-K/ras/ERK cascade plays a crucial role in mediating the insulin-mimetic effects of vanadium compounds. mdpi.comudel.edu Vanadium compounds increase glucose uptake and transport via the insulin-dependent glucose transporter GLUT4, a mechanism regulated by phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB). jpp.krakow.plresearchgate.net The PI3K-PKB/Akt pathway is also involved in inactivating glycogen synthase kinase-3. bibliotekanauki.pl

Vanadium compounds can also activate the caspase signaling pathway, stimulating the apoptotic machinery in certain cells through the upregulation of primary apoptosis proteins. mdpi.com This can lead to increased apoptosis in cancer cells. mdpi.com Additionally, vanadyl sulphate has been reported to modulate G-protein levels and adenylyl cyclase activity, which are part of signal transduction systems. nih.gov

Regulation of Gene Expression and Protein Synthesis

Vanadyl sulphate influences cellular function by regulating gene expression and protein synthesis.

Effects on Metabolic Enzyme Gene Expression

Vanadyl sulphate treatment has been shown to normalize the altered gene expression of some genes involved in oxidative stress metabolism in diabetic rats. physiology.org In streptozotocin-induced diabetic rats, vanadyl sulphate treatment normalized the expression of 30% of the genes identified with altered expression in muscle. physiology.org These genes belong to various metabolic functional groups, including lipid metabolism and oxidative stress. physiology.org Vanadate has been reported to inhibit the expression of the gene for phosphoenolpyruvate (B93156) carboxykinase (GTP), a key enzyme in gluconeogenesis. udel.edu

Impact on Transcription Factors (e.g., PPARγ, SREBP-1c, NPY)

Vanadyl sulphate affects the activity and expression of several transcription factors. Vanadium compounds can modulate PPARγ (peroxisome proliferator-activated receptor gamma) activity, primarily by increasing PPARγ protein levels. researchgate.netmdpi.com In NIT-1 β-pancreas cells, vanadium compounds did not increase PPARγ transcription but ameliorated its degradation induced by inflammatory stimulators like TNF-α and IL-6. researchgate.net This might involve the induction of binding of PPARγ to heat shock protein (Hsp60), which could inhibit PPARγ degradation. researchgate.net PPARγ is mainly expressed in adipose tissues and controls adipogenesis and lipid storage. pjps.pk Activation of PPARγ by vanadium may protect mitochondria from ROS accumulation by downregulating cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS). mdpi.com

Vanadyl sulphate treatment has been reported to significantly increase SREBP-1c (sterol regulatory element-binding protein-1c) expression in comparison to diabetic groups. elsevier.eselsevier.es SREBP-1c is a lipogenic transcription factor that regulates enzyme gene expression for fatty acid and triglyceride synthesis and is induced by insulin. elsevier.eselsevier.es

Regarding NPY (neuropeptide Y), a possible mechanism of vanadium's action is a reduction of mRNA expression for neuropeptide Y in adipose tissue. jpp.krakow.plresearchgate.net Studies have shown that treatment with an organic vanadium compound decreased NPY mRNA levels in the hypothalamus of fatty Zucker rats. researchgate.net

Modulation of Specific Protein Levels

Vanadyl sulphate can modulate the levels of specific proteins involved in various cellular processes. As mentioned, it can increase PPARγ protein levels by inhibiting its degradation. researchgate.netmdpi.com Vanadium compounds can also increase the translocation of the GLUT4 glucose transporter to the cell surface, enhancing glucose uptake. jpp.krakow.plresearchgate.net This is a crucial protein for insulin-stimulated glucose transport. Vanadyl sulphate treatment has been shown to restore defective levels of G-proteins and adenylyl cyclase activity in diabetic rats. nih.gov These proteins are vital components of cellular signaling cascades.

Impact of Vanadyl Sulphate on Metabolic Homeostasis in Experimental Models

Carbohydrate Metabolism Modulation

Vanadyl sulphate has been shown to exert significant effects on carbohydrate metabolism in experimental settings, influencing glucose uptake, glycogen (B147801) synthesis, and gluconeogenesis. These actions contribute to its observed glucose-lowering effects in diabetic animal models. jpp.krakow.plnih.govnih.govnih.gov

Glucose Uptake and Transport Enhancements (e.g., GLUT4 translocation)

Experimental evidence suggests that vanadyl sulphate can enhance glucose uptake and transport in various tissues, including skeletal muscle, liver, and adipose tissue. jpp.krakow.plnih.govscielo.br A key mechanism underlying this effect is the promotion of GLUT4 translocation to the cell membrane. jpp.krakow.plnih.govscielo.brelsevier.es GLUT4 is an insulin-regulated glucose transporter primarily found in muscle and adipose tissue, and its movement to the cell surface facilitates glucose uptake. jpp.krakow.plnih.gov Studies in STZ-induced diabetic rats have demonstrated that vanadium treatment stimulates insulin-mediated GLUT4 translocation in cardiac tissue. jpp.krakow.plelsevier.es This process is thought to be dependent on phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB) signaling pathways, similar to insulin's action. jpp.krakow.plnih.gov

Glycogen Synthesis and Storage Regulation

Vanadyl sulphate has been observed to increase glycogen synthesis in experimental models. jpp.krakow.plscielo.brconicet.gov.arnih.govresearchgate.net Glycogen synthesis is the process by which glucose is converted into glycogen for storage, primarily in the liver and muscles. In vitro studies using rat adipocytes, liver tissue, and skeletal muscles have shown that vanadyl sulphate accelerates glycogen synthesis. jpp.krakow.pl Research indicates that vanadyl sulphate-stimulated glycogen synthesis is associated with the activation of phosphatidylinositol 3-kinase (PI3-k). nih.gov This effect appears to be independent of insulin (B600854) receptor tyrosine phosphorylation in some cell types. nih.gov Animal studies have also shown that vanadium compounds can help restore enzymes involved in glycogen metabolism. jpp.krakow.pl

Gluconeogenesis Pathway Inhibition

Inhibition of hepatic gluconeogenesis, the process of glucose production from non-carbohydrate precursors in the liver and kidneys, is another mechanism by which vanadyl sulphate influences carbohydrate metabolism. nih.govnih.govscielo.br Vanadium compounds, including vanadate (B1173111) (a related form of vanadium), have been shown to inhibit glucose formation via hepatic gluconeogenesis. nih.gov Studies have reported that vanadate acts as a competitive inhibitor of glucose-6-phosphate phosphatase, a key enzyme in gluconeogenesis and a factor in insulin resistance and type 2 diabetes. jpp.krakow.pl Furthermore, research on isolated kidney-cortex tubules from rabbits suggests that vanadyl acetylacetonate (B107027), an organic vanadium compound, can reduce gluconeogenesis by inhibiting key enzymes like pyruvate (B1213749) carboxylase (PC), phosphoenolpyruvate (B93156) carboxykinase (PEPCK), and fructose-1,6-bisphosphatase (FBP). researchgate.net

Lipid Metabolism Alterations

Vanadyl sulphate also affects lipid metabolism in experimental models, influencing processes such as lipogenesis, lipolysis, and the regulation of lipid profiles. jpp.krakow.plnih.gov

Lipogenesis and Lipolysis Modulation

Experimental evidence indicates that vanadyl sulphate can modulate both lipogenesis (the synthesis of lipids) and lipolysis (the breakdown of lipids). In vitro studies using isolated rat hepatocytes and adipocytes have shown that vanadyl sulphate can accelerate lipogenesis and inhibit lipolysis. jpp.krakow.plresearchgate.netconicet.gov.ar This dual action contributes to alterations in lipid storage and mobilization. Vanadium's influence on lipid metabolism is considered an essential aspect of its impact on metabolic homeostasis. jpp.krakow.plnih.gov

Influence on Lipid Profile Regulators

Vanadyl sulphate treatment in experimental diabetic models has been associated with improvements in altered lipid profiles. Studies in STZ-induced diabetic rats have shown that vanadyl sulphate can reduce elevated levels of triglycerides and total cholesterol. jpp.krakow.plelsevier.esresearchgate.netnih.gov Some studies have also reported an increase in high-density lipoprotein (HDL) cholesterol concentrations with vanadium treatment. jpp.krakow.pl The lipogenic transcription factor, SREBP-1c, which regulates the expression of enzymes involved in fatty acid and triglyceride synthesis, is negatively regulated in STZ-induced diabetic rats. elsevier.es Vanadyl sulphate treatment has been reported to significantly increase SREBP-1c expression in these models, which could partially explain its effects on triglyceride and cholesterol levels. elsevier.es

Data Table: Effects of Vanadyl Sulphate on Metabolic Parameters in Experimental Models

Metabolic ParameterEffect of Vanadyl Sulphate in Experimental ModelsKey Findings
Carbohydrate Metabolism
Glucose Uptake and TransportIncreased in adipocytes, liver, and skeletal muscles. jpp.krakow.plnih.govscielo.br Promotes GLUT4 translocation. jpp.krakow.plnih.govscielo.brelsevier.esStimulates insulin-mediated GLUT4 translocation in cardiac tissue of STZ-diabetic rats. jpp.krakow.plelsevier.es Action is PI3K/PKB dependent. jpp.krakow.plnih.gov
Glycogen Synthesis and StorageIncreased. jpp.krakow.plscielo.brconicet.gov.arnih.govresearchgate.netAccelerates synthesis in isolated rat adipocytes, liver, and skeletal muscles. jpp.krakow.pl Associated with PI3-k activation. nih.gov Can restore related enzymes. jpp.krakow.pl
Gluconeogenesis PathwayInhibited. nih.govnih.govscielo.brInhibits hepatic glucose formation. nih.gov Competitive inhibitor of glucose-6-phosphate phosphatase. jpp.krakow.pl Reduces activity of PC, PEPCK, and FBP in kidney tubules (vanadyl acetylacetonate). researchgate.net
Lipid Metabolism
LipogenesisAccelerated in isolated hepatocytes and adipocytes. jpp.krakow.plresearchgate.netContributes to alterations in lipid storage. jpp.krakow.plnih.gov
LipolysisInhibited in isolated adipocytes and hepatocytes. jpp.krakow.plresearchgate.netconicet.gov.arContributes to alterations in lipid mobilization. jpp.krakow.plnih.gov
Lipid Profile (Cholesterol, Triglycerides)Reduction in elevated levels in diabetic models. jpp.krakow.plelsevier.esresearchgate.netnih.gov Potential increase in HDL cholesterol. jpp.krakow.plReduces total cholesterol and triglyceride levels in STZ-diabetic rats. jpp.krakow.plelsevier.esresearchgate.netnih.gov Increases SREBP-1c expression, influencing fatty acid and triglyceride synthesis. elsevier.es

Interplay with Oxidative Stress Pathways

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the capacity of the antioxidant defense system, plays a significant role in the pathogenesis of metabolic disorders like diabetes. dergipark.org.trtbzmed.ac.ir Vanadyl sulphate has been studied for its complex interactions with these pathways in experimental settings.

Generation and Scavenging of Reactive Oxygen Species (ROS)

The effects of vanadium compounds, including vanadyl sulphate, on ROS generation and scavenging are often described as contradictory, potentially depending on the dose and experimental conditions. nih.govmdpi.com While vanadium can act as a catalyst that induces ROS generation and lipid peroxidation in vitro and in experimental models, it has also demonstrated ROS scavenging abilities. nih.govnih.gov

Studies have shown that vanadyl sulphate can scavenge superoxide (B77818) anion and hydroxyl radicals in cell-free systems. nih.gove-jmls.org Furthermore, vanadyl sulphate treatment has been observed to significantly scavenge intracellular ROS in cellular models, such as human Chang liver cells. nih.gove-jmls.org For instance, in H2O2-treated human Chang liver cells, vanadyl sulphate treatment reduced intracellular ROS levels in a concentration-dependent manner within a certain range. nih.gov

However, the direct mechanism by which vanadium induces ROS production can involve the interconversion between its different oxidation states (V4+ and V5+) in the presence of cellular oxidants and antioxidants, leading to the formation of reactive free radicals like hydroxyl radical and superoxide anion. nih.govnih.gov Vanadium's effects on mitochondria and its stimulation of mitochondrial oxidative stress may also contribute to ROS generation. nih.gov

Regulation of Antioxidant Defense Systems (e.g., GSH, SOD, CAT, Nrf2)

Vanadyl sulphate has been shown to influence key components of the cellular antioxidant defense system in experimental models. Glutathione (B108866) (GSH), superoxide dismutase (SOD), and catalase (CAT) are crucial antioxidant molecules and enzymes that protect against oxidative damage. dergipark.org.trtbzmed.ac.irmdpi.com

Research indicates that vanadyl sulphate administration can increase cellular GSH levels. nih.govmdpi.comresearchgate.net This increase may be mediated, at least in part, by the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). mdpi.com Nrf2 plays a pivotal role in regulating the expression of antioxidant and phase II detoxification enzymes by binding to antioxidant response elements (AREs) in the promoter regions of these genes. mdpi.comnih.govnih.gov Studies in human Chang liver cells have shown that vanadyl sulphate treatment can induce the nuclear translocation and accumulation of active Nrf2, leading to the up-regulation of glutamate (B1630785) cysteine ligase catalytic subunit (GCLC), a key enzyme involved in GSH synthesis. mdpi.com This Nrf2-mediated induction of GCLC appears to contribute to the observed increase in cellular GSH levels following vanadyl sulphate treatment. mdpi.com

The effects of vanadyl sulphate on antioxidant enzyme activities like SOD and CAT have also been investigated, with some studies reporting that vanadium compounds can restore decreased activity of these enzymes in diabetic animal models. nih.govmdpi.com For example, vanadyl sulphate supplementation has been shown to significantly augment SOD levels in diabetes-induced animals. tbzmed.ac.ir Vanadium administration has also been reported to increase glutathione S-transferase (GST) and glutathione reductase (GR) levels in some studies. tbzmed.ac.ir

However, the impact on antioxidant enzymes can vary depending on the specific vanadium compound, dose, tissue, and experimental model used. tbzmed.ac.irmdpi.com Some studies have observed no significant changes or even decreases in the activity of certain antioxidant enzymes after vanadium treatment. tbzmed.ac.ir

Oxidative Damage Mitigation in Cellular Models

Vanadyl sulphate has demonstrated protective functions against oxidative damage in various cellular and tissue models of experimental diabetes. dergipark.org.tr Hyperglycemia in diabetic models leads to the generation of free radicals and oxidative stress, causing damage to tissues. dergipark.org.tr

Studies have shown that vanadyl sulphate can suppress parameters of oxidative damage, such as lipid peroxidation (LPO) and nonenzymatic glycosylation (NEG), in tissues like the heart, lens, lung, and skeletal muscle in streptozotocin (B1681764) (STZ)-induced diabetic rats. dergipark.org.trresearchgate.net By enhancing the antioxidant system, including increasing GSH levels and influencing antioxidant enzyme activities, vanadyl sulphate may help to restore the oxidative balance and mitigate the detrimental effects of oxidative stress in these models. dergipark.org.trresearchgate.net The ameliorative effects of vanadium against oxidative stress are thought to be linked to its influence on cellular GSH levels and the regulation of related enzymes through pathways like Nrf2 activation. dergipark.org.trmdpi.com

Cellular and Tissue-Specific Responses in In Vitro and Animal Models

Experimental studies have explored the specific responses of key metabolic tissues and cell types to vanadyl sulphate treatment, providing insights into its potential mechanisms of action on metabolic homeostasis.

Pancreatic Beta Cell Integrity and Proliferation Studies (Animal Models)

The pancreatic beta cells are critical for insulin production, and their dysfunction or loss contributes to diabetes. Studies in animal models, particularly STZ-induced diabetic rats (a model often used for type 1 diabetes), have investigated the effects of vanadyl sulphate on beta cell integrity and proliferation. nih.govnih.gov

Research indicates that vanadyl sulphate treatment can stimulate the proliferation and regeneration of beta cells in pancreatic islets of both non-diabetic and STZ-induced diabetic rats. nih.govnih.govresearchgate.net In STZ-diabetic rats, which experience a decrease in insulin-producing beta cells, vanadyl sulphate treatment has been shown to correct this reduction, bringing the number of insulin immunopositive beta cells closer to control levels, especially at higher doses. nih.govnih.govresearchgate.net Vanadyl sulphate treatment has also been observed to increase the number of insulin immunopositive beta cells in a dose-dependent manner in non-diabetic rats. nih.govresearchgate.net Microscopic examinations have suggested that vanadium treatment in partial diabetic rats can repair damaged beta cells and prevent pancreatic islet atrophy. primescholars.com These findings suggest a potential trophic effect of vanadyl sulphate on pancreatic beta cells in experimental diabetes models.

Adipocyte, Hepatocyte, and Myocyte Responses

Adipocytes (fat cells), hepatocytes (liver cells), and myocytes (muscle cells) are central to glucose and lipid metabolism, and their impaired function is associated with metabolic disorders. nih.gov Experimental studies have examined the responses of these cell types to vanadyl sulphate and other vanadium compounds.

Vanadium compounds, including vanadyl ions and their complexes, have been reported to exert insulinomimetic properties, influencing glucose transport and metabolism in adipocytes, hepatocytes, and skeletal muscle. nih.govresearchgate.netdergipark.org.tr

In adipocytes (e.g., 3T3-L1 cells), certain vanadium complexes have been shown to enhance glucose transport. nih.govresearchgate.net Vanadium's potential to stimulate adipocyte metabolism has been noted. dergipark.org.tr

Hepatocytes play a key role in glucose production (gluconeogenesis) and lipid metabolism. Some vanadium complexes have demonstrated the ability to inhibit gluconeogenesis in hepatocyte models like HepG2 cells. nih.govresearchgate.net Vanadium salts have been found to stimulate glycogenesis and glycolysis in liver tissue while inhibiting glycogenolysis and lipolysis. dergipark.org.tr

In myocytes (e.g., C2C12 cells), vanadium complexes have been shown to increase glucose transport and utilization. nih.govresearchgate.net Vanadyl sulphate administration has also been reported to restore altered levels of oxidative stress markers in the skeletal muscle of chemical-induced diabetic rats, potentially protecting against diabetic complications in this tissue. mdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Vanadyl Sulphate34007

Interactive Data Tables:

Note: The following tables are presented in a static format. In an interactive environment, these tables could allow for sorting, filtering, and dynamic visualization of the data points mentioned in the text.

Table 1: Effect of Vanadyl Sulphate on Intracellular ROS in H2O2-Treated Human Chang Liver Cells

VOSO4 Concentration (µg/L)Intracellular ROS (% of control)
DDW (Control)354
8286
13260
26217

Data derived from reference nih.gov.

Table 2: Effect of Vanadyl Sulphate on Cellular GSH Level in Human Chang Liver Cells

TreatmentCellular GSH Level (µM)
DDW (Control)110
VOSO4 (8 µg/L)126
VOSO4 (26 µg/L)142

Data derived from reference mdpi.com.

Table 3: Effect of Vanadyl Sulphate on Insulin Immunopositive Beta Cells in Rat Pancreatic Islets

GroupChange in Insulin Immunopositive Cells (%)
Non-diabetic + VOSO4 (5 mg/Kg)~+20
Non-diabetic + VOSO4 (10 mg/Kg)~+27
STZ-Diabetic + VOSO4 (Dose not specified)Corrected towards control level

Data derived from references nih.govresearchgate.net. Specific percentage for diabetic treated group not available in snippet, described as "corrected to reach the control level".

Neurobiological Investigations (e.g., Neuroprotection, Acetylcholinesterase activity)

Studies have presented conflicting findings regarding the effects of vanadium compounds, including vanadyl sulphate, on the nervous system. While some research in humans exposed to vanadium suggests potential links to neurological symptoms like depression, tremors, and movement disorders, the precise neurotoxic mechanisms remain unclear. jpp.krakow.pl Specifically, vanadyl sulphate has been implicated in neurotoxic effects on cholinergic neurons in the substantia nigra of rats, potentially suggesting a role in the development of Parkinson's disease. jpp.krakow.pl Other vanadium compounds like metavanadate and orthovanadate have also shown toxicity to neuronal and astroglial cells in rats, inhibiting Na+-K+-ATPases and neuronal aconitase. jpp.krakow.pl Furthermore, vanadyl sulphate has been observed to induce a pro-apoptotic effect on neurons, mediated by reactive oxygen species (ROS) production and the regulation of cytochrome C and caspase signaling pathways. jpp.krakow.pl

Conversely, other studies highlight the neuroprotective properties of vanadyl sulphate. Research in rats with alloxan-induced diabetes and hypoxia demonstrated that vanadyl sulphate helped restore acetylcholinesterase activity in hypoxia-treated hippocampal cholinergic neurons. jpp.krakow.pl This protective effect is suggested to be dependent on phosphotyrosine phosphatase inhibition. jpp.krakow.pl Another vanadyl compound, VO(OPT), has shown potent neuroprotective action against brain ischemic injury in experimental models, with peripheral administration potentially relevant for therapeutic treatment of brain ischemia. jpp.krakow.pl Pretreatment with vanadyl sulphate, in combination with piracetam, has been shown to prevent ischemia-reperfusion injury and oxidative tissue damage in a rat model of global cerebral ischemia. innovareacademics.in This was evidenced by decreased lipid peroxides and restored antioxidant levels. innovareacademics.in

Acetylcholinesterase (AChE) activity is crucial for neurotransmission. Some studies indicate that vanadium can inhibit AChE activity. d-nb.info However, vanadyl sulphate administration has also been reported to significantly restore altered enzymatic activity levels, including that of catalase, in several studies involving diabetes-induced animals. nih.gov Vanadyl sulphate supplementation has also been shown to enhance glutathione (GSH) levels in diabetic animals. nih.gov

Bone Cell and Osteogenesis Studies

Vanadium compounds, including vanadyl (+4) and various complexes, have been shown to regulate the proliferation and differentiation of osteoblast-like cells in in vitro mammalian and avian bone-derived cell systems. nih.gov These systems are considered suitable models for studying cellular mechanisms affecting mineralization, mimicking in vivo processes. nih.gov Research suggests an osteogenic role for vanadium compounds, indicating potential therapeutic applications in bone-related diseases like osteoporosis. nih.govresearchgate.net

In general, lower concentrations of vanadium compounds tend to stimulate osteoblast proliferation and alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation, while higher concentrations can be inhibitory. nih.gov Vanadate has also been shown to stimulate collagen synthesis, a major component of the osteoblast extracellular matrix. nih.gov

In vivo studies support the osteogenic potential of vanadium. Dietary vanadium supplements have been shown to reverse symptoms of osteoporosis in streptozotocin-induced diabetic rats, increase bone mineral density, mineralization, and formation in both diabetic and non-diabetic rats, and stimulate ALP activity in weanling rats. researchgate.net These findings position vanadium as a promising agent for addressing impaired bone formation in conditions like osteopenia and osteoporosis. researchgate.net

Studies using vanadyl acetylacetonate (VAC), another vanadium compound with insulin-mimetic properties, combined with composite scaffolds, have investigated its potential in bone tissue engineering. researchgate.net In vitro studies evaluating the differentiation of human mesenchymal stem cells (MSCs) on VAC-containing scaffolds showed increased ALP activity, osteocalcin (B1147995) production, and collagen synthesis. researchgate.net Furthermore, gene expression for chondrogenesis and hypertrophic markers was highest on VAC composites, suggesting that VAC can promote angiogenesis in vivo, a crucial process for bone healing. researchgate.net Vanadium compounds have been shown to promote bone growth, although the exact mechanisms are still being investigated. shu.edu These compounds may utilize insulin pathways and promote proper osteoblast function. shu.edu Treatment with vanadyl acetylacetonate and vanadium (II) sulfate (B86663) induced calcium and proteoglycan deposition in MC3T3-E1 cells and increased activation of protein kinase B (Akt). shu.edu

Vascular and Endothelial Cell Modulations

The endothelium plays a crucial modulator role in vascular function, and its dysfunction is implicated in the pathogenesis of diabetic vascular complications. elsevier.es Transition metal compounds like vanadium have been proposed as potential therapeutic agents for diabetes due to their insulin-mimicking effects. elsevier.es

Vanadyl sulphate has been investigated for its effects on the vascular system in experimental models of diabetes. In streptozotocin-induced diabetic rats, vanadyl sulphate treatment normalized elevated plasma glucose, triglyceride, and cholesterol levels. elsevier.es However, unlike sodium tungstate, vanadyl sulphate did not reverse the reduction in the release of vasodilator prostanoids like prostacyclin and prostaglandin (B15479496) E2 observed in diabetic animals. elsevier.es This suggests that while vanadyl sulphate can improve certain metabolic parameters, its effects on specific endothelial functions, such as prostanoid release, may differ from other insulin-mimetic agents.

Research on vanadyl sulphate has also explored its impact on nitric oxide (NO) production, a key regulator of vascular tone. Vanadyl sulphate has been shown to inhibit NO production in human pulmonary artery endothelial cells. nih.gov This inhibition was linked to threonine phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov Exposure to excessive vanadium has been associated with adverse vascular effects, and vanadyl sulphate has been shown to cause acute pulmonary vasoconstriction, potentially attributed in part to the inhibition of NO production. nih.gov

However, other vanadium compounds have shown pro-angiogenic effects. Vanadyl acetylacetonate has been shown to increase angiogenesis in fracture healing in rats. nih.gov Another compound, bis(maltolato)oxovanadium(IV) (BMOV), has been shown to stimulate in vivo wound closure and increase in vitro angiogenesis by acting on endothelial cell migration, proliferation, and tube formation. nih.gov BMOV increases the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor in angiogenesis. nih.gov

While some studies suggest that vanadium compounds can induce damage to human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner, research also explores protective effects of other compounds against this damage. researchgate.net For instance, berberine (B55584) has shown protective effects against vanadium compound-induced HUVEC damage, potentially related to reduced intracellular ROS. researchgate.net

Data Tables

Table 1: Summary of Neurobiological Effects of Vanadyl Sulphate in Experimental Models

EffectModel SystemKey FindingsCitation
NeurotoxicityRat brain (substantia nigra, cholinergic neurons)Implicated in neurotoxic effects, potential role in Parkinson's development. jpp.krakow.pl
Pro-apoptotic effectNeuronsInduces apoptosis via ROS production, cytochrome C, and caspase signaling. jpp.krakow.pl
Acetylcholinesterase activity restorationHypoxia-treated hippocampal cholinergic neurons in diabetic ratsRestored activity, dependent on phosphotyrosine phosphatase inhibition. jpp.krakow.pl
NeuroprotectionRat cerebral ischemia modelPrevents ischemia-reperfusion injury and oxidative damage in combination with piracetam. innovareacademics.in
AChE activity inhibitionBrain tissue (general)Vanadium can inhibit AChE activity. d-nb.info

Table 2: Summary of Vanadyl Sulphate Effects on Bone Cells and Osteogenesis

EffectModel SystemKey FindingsCitation
Osteoblast proliferation & differentiationMammalian and avian bone-derived cell systemsRegulates proliferation and differentiation; low concentrations stimulate, high concentrations inhibit. nih.gov
Collagen synthesis stimulationOsteoblastsStimulates synthesis of extracellular matrix component. nih.gov
Osteoporosis symptom reversalStreptozotocin-induced diabetic ratsDietary supplements reversed symptoms. researchgate.net
Bone mineral density & formation increaseDiabetic and non-diabetic ratsIncreased BMD, mineralization, and formation. researchgate.net
ALP activity stimulationWeanling ratsStimulated alkaline phosphatase activity. researchgate.net
MSC differentiation & osteogenesisHuman mesenchymal stem cells on composite scaffoldsIncreased ALP activity, osteocalcin, collagen synthesis; promoted angiogenesis markers (VEGF). researchgate.net
Calcium and proteoglycan depositionMC3T3-E1 cellsInduced deposition; increased Akt activation. shu.edu

Table 3: Summary of Vanadyl Sulphate Effects on Vascular and Endothelial Cells

EffectModel SystemKey FindingsCitation
Metabolic parameter normalizationStreptozotocin-induced diabetic ratsNormalized elevated plasma glucose, triglycerides, and cholesterol. elsevier.es
Prostanoid release (vasodilator)Mesenteric vascular bed in diabetic ratsDid not reverse the reduction in vasodilator prostanoids (prostacyclin, PGE2). elsevier.es
NO production inhibitionHuman pulmonary artery endothelial cellsInhibited NO production via threonine phosphorylation of eNOS. nih.gov
Pulmonary vasoconstrictionIsolated perfused lungs and pulmonary arterial ringsCaused acute vasoconstriction, potentially due to NO inhibition. nih.gov
Biomarkers of endothelial injury ameliorationHyperglycemia rat modelAmeliorated levels of E-selectin, P-selectin, sICAM-1, sVCAM-1, ET-1. x-mol.net
Biomarkers of coagulation & thrombosis ameliorationHyperglycemia rat modelInhibited blood levels of vWF, PAI-1, and fibrinogen. x-mol.net
Endothelial cell damageHuman umbilical vein endothelial cells (HUVECs)Can induce damage in a concentration-dependent manner (other vanadium compounds tested). researchgate.net

Advanced Methodologies and Analytical Approaches in Vanadyl Sulphate Research

Spectroscopic Characterization of Vanadium Species in Biological Contexts

Spectroscopic techniques are indispensable for characterizing the coordination environment and oxidation state of the vanadium center in vanadyl sulphate upon interaction with biological molecules. These methods provide critical insights into the transformations the compound undergoes in physiological environments.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly effective technique for studying paramagnetic species, such as the vanadyl ion (VO²⁺) which has an unpaired electron. utexas.edu In biological research, EPR is utilized as a spectroscopic probe to understand the ligand environment of the vanadyl ion. udel.educhemrxiv.org The technique can provide detailed information about the number and types of atoms coordinated to the vanadium center. udel.edu

The characteristic EPR spectrum of a vanadyl complex arises from the interaction of the unpaired electron with the ⁵¹V nucleus, which has a nuclear spin of I = 7/2. researchgate.net This interaction, known as hyperfine coupling, results in a distinctive eight-line spectrum. chemrxiv.orgresearchgate.net The precise parameters of this spectrum, such as the g-values and the hyperfine coupling constants (A-values), are sensitive to the geometry and composition of the ligands in the equatorial plane of the vanadyl ion. researchgate.net This sensitivity allows researchers to deduce the nature of the binding sites for vanadyl ions in proteins and other biomolecules. udel.edu For instance, changes in the ligand environment, such as the substitution of a carboxylate group with a water or amide group, can be detected as a change in the A-value in the EPR spectrum. udel.edu

Table 1: Illustrative EPR Spectral Parameters for Vanadyl Complexes with Different Ligands

Vanadyl Complex Ligand Environmentg⊥g∥Reference
VO-O₂C-Ar (from carboxylic acid group)1.9791.943 researchgate.net
VO-Citric Acid1.980- researchgate.net

This table provides example values to illustrate the sensitivity of EPR parameters to the ligand environment. Actual values can vary based on specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁵¹V NMR)

While the vanadyl (V⁴⁺) form is paramagnetic and generally not studied by high-resolution NMR, the V⁵⁺ (vanadate) species, which is relevant to the biological activity and transformation of vanadium compounds, is amenable to ⁵¹V NMR spectroscopy. huji.ac.ilnih.gov ⁵¹V NMR is a powerful tool for investigating the speciation of vanadium(V) in solution and its binding to macromolecules. udel.edunih.gov The ⁵¹V nucleus is highly sensitive for NMR experiments, although its quadrupolar nature can lead to broad signals. huji.ac.ilwikipedia.org

The chemical shift in ⁵¹V NMR is highly dependent on the coordination number, geometry, and the nature of the ligands attached to the vanadium atom, spanning a very wide range. huji.ac.il This sensitivity allows for the differentiation of various vanadate (B1173111) species in solution, such as monomeric vanadate ([VO₄]³⁻), decavanadate, and complexes formed with biological ligands like amino acids or proteins. wikipedia.orgnih.gov For example, studies on the binding of vanadate to proteins like apo-transferrin have used ⁵¹V NMR to identify distinct signals for the vanadium bound at different sites on the protein. udel.edunih.gov

Table 2: Representative ⁵¹V NMR Chemical Shifts for Vanadium(V) Species in Biological Systems

Vanadium SpeciesChemical Shift (δ, ppm)Reference
[VO₄]³⁻ (Orthovanadate)-541 wikipedia.org
[HVO₄]²⁻-534 wikipedia.org
Decavanadate-422, -502, -519 wikipedia.org
Vanadate-Apo-transferrin Complex-515 to -542 nih.gov
Peroxovanadate-Apo-transferrin Complex~ -595 nih.gov

Chemical shifts are relative to a VOCl₃ standard. Values are approximate and can be influenced by pH, buffer, and other solution conditions.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the oxidation state and local coordination environment of a specific element within a complex matrix. For vanadium research, XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region of the spectrum, is highly sensitive to changes in the oxidation state (e.g., V(III), V(IV), V(V)) and coordination number (four, five, or six) of vanadium complexes in biological systems. researchgate.netmdpi.com

The energy of the absorption edge in a XANES spectrum shifts to higher energies as the oxidation state of the vanadium increases. pyrometallurgy.co.za Furthermore, the intensity and shape of pre-edge features in the spectrum can provide information about the coordination geometry of the vanadium center. mdpi.com This makes XAS a powerful tool for tracking the biotransformation of vanadyl sulphate in cells and tissues, allowing researchers to determine whether it remains in the +4 oxidation state or is oxidized to the +5 state or reduced to the +3 state. researchgate.netpyrometallurgy.co.za Linear combination fitting of XAS spectra from unknown samples with spectra from known vanadium standards allows for the quantitative determination of vanadium speciation. pyrometallurgy.co.za

Molecular and Cellular Biology Techniques

To understand the biological effects of vanadyl sulphate at the cellular level, researchers employ a variety of molecular and cellular biology techniques. These methods help to unravel the pathways and mechanisms through which vanadyl sulphate exerts its influence.

Gene Expression Profiling (e.g., Microarray, RNA-seq)

Gene expression profiling techniques, such as DNA microarrays and RNA-sequencing (RNA-seq), provide a global view of the changes in gene activity within a cell or tissue in response to an external stimulus like vanadyl sulphate. nih.govfrontiersin.org These methods can simultaneously measure the expression levels of thousands of genes, helping to identify biological pathways that are affected by the compound.

In one study, microarrays were used to investigate the gene expression changes in human bronchial epithelial cells exposed to vanadyl sulphate. nih.gov The analysis revealed that vanadyl sulphate treatment led to the differential expression of 140 genes with known protein products. nih.gov Of these, 76 genes were found to be up-regulated, while 64 were down-regulated. nih.gov These differentially expressed genes were then categorized into functional pathways to understand the biological response to vanadium exposure. nih.gov RNA-seq offers advantages over microarrays, including better detection of genes expressed at low levels and a wider dynamic range for quantifying expression changes. frontiersin.org This technique has been used to study the toxicogenomic effects of other vanadium compounds, providing a comprehensive view of the transcriptional landscape. rsc.org

Table 3: Summary of a Microarray Study on Human Bronchial Epithelial Cells Treated with Vanadyl Sulphate

ParameterFindingReference
Cell TypeHuman Bronchial Epithelial Cells (HBECs) nih.gov
Treatment50 µM Vanadyl Sulphate for 4 hours nih.gov
Total Differentially Expressed Genes140 nih.gov
Up-regulated Genes76 nih.gov
Down-regulated Genes64 nih.gov

Protein Phosphorylation and Kinase Activity Assays

A key mechanism through which vanadyl sulphate and other vanadium compounds exert their biological effects is by influencing protein phosphorylation, a critical process in cellular signaling. nih.govnih.gov Vanadium compounds are well-known inhibitors of protein tyrosine phosphatases, enzymes that remove phosphate (B84403) groups from tyrosine residues. udel.edu By inhibiting these phosphatases, vanadyl sulphate can lead to an increase in the tyrosine phosphorylation of various proteins, thereby mimicking the effects of signaling molecules like insulin (B600854). nih.govpaulogentil.com

Researchers use techniques such as Western blotting with phospho-specific antibodies and kinase activity assays to study these effects. For example, studies have shown that treatment of cells with vanadyl sulphate leads to increased tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1). nih.gov This increased phosphorylation of IRS-1 can, in turn, activate downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3-K) pathway, which is involved in processes like glycogen (B147801) synthesis. nih.gov Furthermore, kinase activity assays have been employed to directly measure the effect of vanadyl sulphate on specific protein kinases. Some studies have shown that vanadyl sulphate can inhibit the activity of certain kinases, such as cAMP-dependent protein kinase (PKA), under specific experimental conditions. nih.gov

Computational and Structural Biology Approaches

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules and biological macromolecules at an atomic level. While specific molecular docking and dynamics simulation studies exclusively focused on vanadyl sulphate (VOSO₄) are not extensively detailed in the reviewed literature, research on related vanadium complexes provides significant insight into the probable mechanisms. These computational approaches are frequently applied to understand how vanadyl ions and similar vanadate species interact with key protein targets, such as protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway nih.govresearchgate.netbioinformation.net.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. In the context of vanadium research, docking is used to identify the specific amino acid residues within the active site of an enzyme like PTP1B that are likely to form bonds with the vanadium center researchgate.net. These studies often show the vanadyl or vanadate ion positioned within the enzyme's active site, where it can interact with key catalytic residues such as Cysteine-215 researchgate.net.

Following docking, molecular dynamics (MD) simulations can be employed to model the behavior of the protein-ligand complex over time. MD simulations provide a dynamic view of the interaction, revealing how the protein structure might change upon ligand binding and assessing the stability of the predicted interactions nih.govacs.orgresearchgate.net. For instance, simulations of vanadium complexes can help characterize the hydration shell around the complex in an aqueous environment and confirm the stability of its coordination state nih.govacs.orgresearchgate.net. Although direct simulations with vanadyl sulphate are sparse, the methodology has been established with other vanadium compounds, showing how computational tools can elucidate their mechanism of action, such as inhibiting phosphatases or interacting with transport proteins mdpi.comyoutube.com.

Experimental ligand binding studies are essential for validating computational predictions and understanding the biochemical fate of vanadyl sulphate in a biological system. Upon entering the bloodstream, the vanadyl ion (VO²⁺) from vanadyl sulphate does not remain free but rapidly binds to various biological ligands, primarily serum proteins nih.govmdpi.com.

The primary transport proteins for vanadium in the blood are albumin and transferrin nih.govmdpi.com. Studies using techniques like electron paramagnetic resonance (EPR) spectroscopy have confirmed that both vanadyl sulphate and other vanadyl compounds form complexes with human serum albumin (HSA) and apo-transferrin nih.gov. This binding is crucial as it affects the bioavailability, transport, and distribution of vanadium throughout the body nih.govmdpi.com. The interaction is a complex process where the original sulphate ligand is likely displaced by amino acid residues of the protein, forming stable V-protein complexes nih.gov.

A significant area of research is the interaction of vanadyl species with enzymes involved in metabolic regulation. Vanadium compounds, including the vanadyl ion, are well-documented inhibitors of protein tyrosine phosphatases (PTPs), particularly PTP1B nih.govoup.comnih.gov. PTP1B dephosphorylates and thus deactivates the insulin receptor. By inhibiting PTP1B, vanadyl ions can mimic the effects of insulin by prolonging the phosphorylated, active state of the insulin receptor and downstream signaling proteins nih.govoup.com. This inhibitory action is a key proposed mechanism for the insulin-like effects of vanadyl sulphate nih.gov.

The interaction is thought to occur because the vanadate ion, a related vanadium species, is a structural analogue of phosphate and can bind to the active site of phosphatases nih.gov. While vanadyl (V⁴⁺) is the form in vanadyl sulphate, it can be oxidized to vanadate (V⁵⁺) in biological systems, which then acts as a potent PTP inhibitor.

In Vitro Model Systems and Culture Techniques

In vitro studies using primary cell cultures and immortalized cell lines are fundamental for dissecting the molecular mechanisms of vanadyl sulphate's action in a controlled environment, independent of systemic physiological effects.

A significant body of research has utilized various cancer cell lines to investigate the cytotoxic and anti-proliferative effects of vanadyl sulphate. For example, studies on the MCF-7 human breast cancer cell line have shown that vanadyl sulphate induces dose-dependent cytotoxic effects, with a reported half-maximal inhibitory concentration (IC50) of 25 µg/ml after 24 hours of treatment nih.gov. In these cells, vanadyl sulphate was found to induce apoptosis, with a significant increase in the expression of pro-apoptotic genes like p53, P21, and Caspase8, and a decrease in the anti-apoptotic gene Bcl2 nih.gov. Similar growth-inhibitory effects have been observed in other human cancer cell lines, including lung (A549) and prostate (DU145) carcinoma cells researchgate.net.

The effects of vanadyl sulphate have also been tested on non-carcinogenic immortalized cell lines to assess its general cellular impact. Research on cell lines like BEAS-2B (human lung epithelium) and PNT-2 (human prostate epithelium) indicated that vanadyl sulphate could also decrease the viability of non-cancerous cells, highlighting the need to understand its broader cytotoxic profile researchgate.net. In studies comparing tumor and non-tumor cell lines, such as colon cancer lines (HCT 116, HT-29) and immortalized breast (hTERT-HME1) and podocyte lines, vanadyl sulphate was used as a reference compound to evaluate the activity of novel vanadyl complexes nih.gov. These studies often analyze effects on the cell cycle and the activation of signaling pathways like the MAPK pathway nih.gov.

The table below summarizes the findings of vanadyl sulphate's effects on various immortalized cell lines as reported in the literature.

Cell LineCell TypeObserved Effects of Vanadyl SulphateReference
MCF-7Human Breast CancerDose-dependent cytotoxicity; Induction of apoptosis; Altered expression of apoptosis-related genes (p53, P21, Caspase8, Bcl2) nih.gov
A549Human Lung CarcinomaInhibition of autocrine growth; Decreased cell viability researchgate.net
DU145Human Prostate CarcinomaInhibition of autocrine growth; Decreased cell viability researchgate.net
BEAS-2BNon-carcinogenic Human Lung EpitheliumDecreased cell viability researchgate.net
PNT-2Non-carcinogenic Human Prostate EpitheliumDecreased cell viability researchgate.net
HCT 116 / HT-29Human Colon CancerUsed as a comparator for evaluating effects of novel vanadyl complexes on cell cycle and MAPK pathway nih.gov

The use of organ-specific tissue explants, or ex vivo cultures, represents an intermediate model between in vitro cell culture and in vivo animal studies. This technique involves maintaining slices or small pieces of intact tissue in a culture medium, thereby preserving the complex three-dimensional architecture and cellular heterogeneity of the original organ. This methodology is particularly valuable for studying treatment responses in a context that closely mimics the native tissue microenvironment mdpi.com.

Despite the advantages of this approach, a review of the available scientific literature did not yield specific research studies that have employed organ-specific tissue explants to investigate the direct effects of vanadyl sulphate. Current research on vanadyl sulphate heavily relies on in vivo animal models, particularly for studying metabolic effects in organs like the pancreas, liver, and muscle, and on in vitro studies using dissociated primary cells or immortalized cell lines to probe molecular mechanisms nih.govoup.commdpi.com. While the ex vivo explant methodology has been successfully used for pancreatic tissue to test other compounds mdpi.com, its application in vanadyl sulphate research has not been documented in the searched sources.

In Vivo Animal Model Systems

In vivo animal models are indispensable for elucidating the physiological and biochemical effects of vanadyl sulphate. These systems, particularly rodent models, allow for the investigation of its mechanisms of action in a complex, integrated biological environment, providing insights that are not achievable through in vitro studies alone.

Rodent Models for Metabolic Perturbations (e.g., STZ-induced)

Rodent models are fundamental in studying metabolic diseases, with chemically-induced diabetes models being particularly prevalent in vanadyl sulphate research. The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used model that mimics type 1 diabetes by destroying pancreatic beta-cells, leading to insulin deficiency and hyperglycemia. nih.gov This model is crucial for evaluating the insulin-mimetic and therapeutic potential of compounds like vanadyl sulphate.

In STZ-induced diabetic rats, administration of vanadyl sulphate has been shown to normalize elevated blood glucose levels. nih.govmdpi.com Studies have demonstrated that treatment can restore insulinemia and significantly improve insulin sensitivity. nih.gov Beyond glycemic control, research in these models indicates that vanadyl sulphate can also impact lipid profiles, lowering elevated levels of cholesterol and triglycerides. researchgate.net The STZ model allows researchers to investigate the compound's effects on pancreatic beta-cell proliferation and regeneration, with some studies showing that vanadyl sulphate treatment can increase the number of insulin-positive beta cells. nih.govsbmu.ac.ir The amelioration of diabetic symptoms in these animals is often associated with the preservation of islet ultrastructure.

Another relevant model involves inducing metabolic syndrome in rats through diet, such as a high-fructose diet, which leads to obesity, insulin resistance, and dyslipidemia. nih.gov In these models, vanadyl sulphate has been investigated for its potential to mitigate complications associated with metabolic syndrome. nih.gov Research has shown it can induce a significant decrease in triglyceride levels in obese rats. nih.gov

Interactive Data Table: Effects of Vanadyl Sulphate in STZ-Induced Diabetic Rodent Models

Parameter Model Observation Reference
Blood Glucose STZ-Induced Diabetic Rats Normalized blood glucose levels. nih.gov
Insulinemia STZ-Induced Diabetic Rats Restored insulin levels. nih.gov
Insulin Sensitivity STZ-Induced Diabetic Rats Significantly improved. nih.gov
Pancreatic Beta-Cells STZ-Induced Diabetic Rats Increased number of insulin immunopositive beta cells. nih.gov
Pancreatic Islet Ultrastructure Partial STZ-Diabetic Rats Well-preserved islet beta-cell ultrastructure.
Lipid Profile STZ-Induced Diabetic Rats Lowered elevated cholesterol and triglycerides. researchgate.net

Models for Specific Organ System Investigations

Animal models are also employed to investigate the effects of vanadyl sulphate on specific organ systems, which can be either the target for therapeutic action or susceptible to toxicity.

Kidney: The STZ-induced diabetic rat model is frequently used to study diabetic nephropathy. In these animals, symptoms of kidney damage include increased serum urea and creatinine levels. researchgate.net Studies have shown that treatment with vanadyl sulphate can lead to a significant reduction in serum urea and blood glucose, improving the biochemical markers associated with diabetic kidney injury. researchgate.netresearchgate.net The compound's effects are thought to be linked to its insulin-mimetic and antioxidant properties, which help to decrease oxidative stress and increase antioxidant capacity within the kidney tissue. researchgate.net In models of type 2 diabetes induced by a high-fat diet and fructose, vanadyl sulphate supplementation has been observed to have positive effects on biomarkers of oxidative stress and inflammation in the kidney. scielo.brscielo.br

Liver: The liver is a primary site for vanadium accumulation and a key organ in glucose metabolism. researchgate.netnih.gov Animal models, including STZ-induced diabetic rats, are used to examine the hepatic effects of vanadyl sulphate. Research indicates that vanadyl sulphate can improve hepatic insulin sensitivity. nih.gov In diabetic rats, it has been shown to restore altered biochemical parameters in liver tissue and prevent oxidative damage. researchgate.net Studies demonstrate that vanadyl sulphate can accelerate glucose transport and oxidation in the liver and inhibit lipolysis. researchgate.net However, it is also noted that excessive accumulation of vanadium in the liver can result in hepatotoxicity. researchgate.net

Bone: The role of vanadium in bone development has been studied in various animal models. nih.gov Research has shown that bone is a primary site of vanadium deposition. nih.gov Dietary studies in rodents have indicated that vanadium can influence skeletal development. nih.gov In the context of diabetes-related bone disorders, such as osteopenia in STZ-induced diabetic rats, vanadyl sulphate has been shown to have insulin-mimetic effects on bone status. nih.gov Furthermore, preclinical studies in rat models suggest that vanadium compounds can promote the differentiation of osteoblasts, inhibit the activity of osteoclasts, and enhance the biomechanical properties of healing bone, indicating a potential role in accelerating fracture repair. esmed.org

Interactive Data Table: Research Findings of Vanadyl Sulphate on Specific Organ Systems in Rodent Models

Organ System Model Key Investigation Major Findings Reference(s)
Kidney STZ-Induced Diabetic Rats Diabetic Nephropathy Reduced serum urea and creatinine; Improved antioxidant capacity. researchgate.netresearchgate.net
Kidney High-Fat Diet/Fructose-Induced Diabetic Rats Oxidative Stress & Inflammation Reduced markers of inflammation and oxidative stress. scielo.brscielo.br
Liver Type 2 Diabetic Patients Insulin Sensitivity Improved hepatic insulin sensitivity; Reduced Endogenous Glucose Production (EGP). nih.gov
Liver STZ-Induced Diabetic Rats Biochemical Changes & Oxidative Stress Restored altered liver enzyme activities; Prevented oxidative damage. researchgate.net
Bone General Rodent Models Skeletal Development Vanadium deposition in bone; Influence on skeletal formation. nih.gov
Bone Rat Fracture Models Bone Healing Promoted osteoblast differentiation; Enhanced biomechanical properties of healed bone. esmed.org

Emerging Research Directions and Unresolved Questions

Elucidation of Vanadyl Sulphate's Complete Interactome

A pivotal direction in vanadyl sulfate (B86663) research is the complete characterization of its interactome—the full spectrum of its molecular interactions within a cell. While it is known that vanadyl ions can interact with a variety of proteins, a comprehensive understanding of these interactions is still lacking.

Key Research Focuses:

Protein Binding: Upon entering the bloodstream, vanadium species, including those derived from vanadyl sulfate, are known to bind to serum proteins, primarily transferrin and albumin. nih.gov The vanadyl (V⁴⁺) ion shows a strong preference for binding to these proteins, as well as to low molecular weight molecules such as citrate (B86180), lactate (B86563), and phosphate (B84403). nih.gov Future research aims to identify the full range of proteins that interact with vanadyl sulfate and to characterize the functional consequences of these binding events.

Enzyme Inhibition and Activation: The insulin-like effects of vanadium are partly attributed to its ability to inhibit protein tyrosine phosphatases (PTPs), such as PTP-1B, which enhances the phosphorylation of the insulin (B600854) receptor. nih.govnih.gov However, the broader enzymatic landscape affected by vanadyl sulfate remains to be fully mapped. Researchers are investigating its effects on other phosphatases, kinases, and ATPases to build a complete picture of its regulatory roles. nih.govnih.gov

Signaling Pathway Modulation: Vanadyl sulfate has been shown to influence key signaling pathways, including the insulin signaling cascade through the activation of IRS-1, PI3K, and Akt/PKB kinase. nih.govnih.gov Ongoing studies are exploring its impact on other cellular signaling networks to understand its pleiotropic effects.

Unresolved Questions:

What are the specific binding sites and affinities of vanadyl ions for a wider array of cellular proteins?

How do these interactions alter protein function and downstream signaling events?

To what extent does the interactome of vanadyl sulfate differ across various cell types and tissues?

Advanced Understanding of Speciation Dynamics and Biological Impact

The biological effects of vanadyl sulfate are intrinsically linked to its speciation, which refers to the different chemical forms it can take in a biological environment. The vanadyl ion (VO²⁺) can undergo oxidation, reduction, and complexation reactions, which significantly alter its bioavailability, transport, and cellular targets.

Key Research Focuses:

Redox Cycling: Inside the body, vanadyl sulfate (containing V⁴⁺) can be oxidized to vanadate (B1173111) (V⁵⁺) and vice versa. nih.govmdpi.com This dynamic interplay is influenced by the local redox environment and the presence of cellular reducing agents like glutathione (B108866) and ascorbic acid. nih.gov

pH-Dependent Speciation: The chemical form of vanadium is highly dependent on pH. In the acidic environment of the stomach, vanadyl sulfate is relatively stable. nih.gov However, at neutral pH, vanadyl species may dimerize or oligomerize. nih.gov

Complexation with Biological Ligands: Vanadyl ions readily form complexes with various biological molecules, including amino acids, citrate, and lactate. nih.gov These interactions can affect the stability, solubility, and transport of the vanadium species.

Unresolved Questions:

What are the precise kinetics and thermodynamics of vanadyl sulfate speciation in different subcellular compartments?

How do specific vanadium species correlate with distinct biological activities and toxicities?

Can the speciation of vanadyl sulfate be controlled to enhance its therapeutic effects while minimizing potential adverse reactions?

Development of Novel In Vitro and In Vivo Research Models

Advancing our understanding of vanadyl sulfate necessitates the development and utilization of more sophisticated research models that can better recapitulate human physiology and disease states.

Key Research Focuses:

In Vivo Models: Much of the research on the anti-diabetic properties of vanadyl sulfate has been conducted in animal models, such as streptozotocin (B1681764) (STZ)-induced diabetic rats and the Zucker fatty rat. nih.govmdpi.comresearchgate.net More recent studies have employed models of metabolic syndrome induced by high-fructose diets to investigate its effects on a broader range of metabolic parameters. nih.govnih.gov

In Vitro Models: In vitro studies using isolated adipocytes and other cell lines have been instrumental in elucidating the cellular mechanisms of vanadyl sulfate, such as its effects on glucose transport and lipolysis. jst.go.jpnih.gov Future research will likely involve the use of three-dimensional cell cultures and organ-on-a-chip technologies to provide more physiologically relevant data.

Unresolved Questions:

How can we develop animal models that more accurately reflect the genetic and metabolic diversity of human metabolic diseases?

What are the most appropriate in vitro systems for high-throughput screening of novel vanadium compounds and for studying their detailed molecular mechanisms?

Can computational modeling be integrated with experimental data to better predict the in vivo behavior of vanadyl sulfate?

Integration of Omics Data for Systems-Level Insights

The application of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, offers a powerful approach to gain a systems-level understanding of the biological effects of vanadyl sulfate.

Key Research Focuses:

Metabolomics: Recent studies have begun to explore the impact of vanadyl sulfate on the metabolome. For example, research in mice has shown that chronic exposure to vanadyl sulfate alters the intestinal microbiome and metabolome, affecting bile acid metabolism and inflammatory pathways. nih.gov

Proteomics: Proteomic analyses can provide a global view of the changes in protein expression and post-translational modifications induced by vanadyl sulfate treatment. This can help to identify novel protein targets and signaling pathways.

Integrated Multi-Omics: The integration of data from multiple omics platforms can provide a more holistic view of the cellular response to vanadyl sulfate, connecting changes in gene expression, protein levels, and metabolite concentrations.

Unresolved Questions:

What are the comprehensive metabolic and proteomic signatures of vanadyl sulfate exposure in different tissues and disease states?

How can omics data be used to identify biomarkers of vanadyl sulfate efficacy and to personalize treatment strategies?

What are the long-term consequences of the observed alterations in the microbiome and metabolome?

Comparative Mechanistic Studies with Other Vanadium Compounds

To better understand the unique properties of vanadyl sulfate, it is crucial to conduct comparative studies with other vanadium compounds, particularly organic vanadium complexes.

Key Research Focuses:

Potency and Bioavailability: Studies have compared the glucose-lowering effects of vanadyl sulfate with organic vanadium compounds like bis(maltolato)oxovanadium(IV) (BMOV) and bis(ethylmaltolato)oxovanadium(IV) (BEOV). cdnsciencepub.comnih.gov These studies have generally found that the organic complexes are more potent, which may be partly due to increased gastrointestinal absorption. nih.govcdnsciencepub.comnih.gov

Mechanism of Action: While different vanadium compounds may share some common mechanisms, such as the inhibition of PTPs, they may also have distinct molecular targets and signaling effects. Comparative studies can help to dissect these differences.

Structure-Activity Relationships: By systematically modifying the ligands coordinated to the vanadyl ion, researchers can establish structure-activity relationships. This knowledge is essential for the rational design of new vanadium-based therapeutic agents with improved efficacy.

Unresolved Questions:

What are the precise molecular mechanisms that account for the differences in potency and efficacy between vanadyl sulfate and organic vanadium complexes?

Do different vanadium compounds have distinct subcellular distributions and interactomes?

Can the therapeutic index of vanadium be improved by designing novel compounds with enhanced target specificity?

Q & A

Q. How to structure a manuscript on vanadyl sulfate’s environmental impact?

  • Answer : Follow IMRaD format (Introduction, Methods, Results, Discussion). Include raw potentiometric data as supplementary files. Reference OSHA and IATA guidelines in the Methods section. Use Vancouver citation style for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.